molecular formula C11H10O4 B11771219 Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11771219
M. Wt: 206.19 g/mol
InChI Key: XVTZPHSRFNSKKV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran class, which is a heterocyclic framework of significant interest in medicinal chemistry. The benzofuran core is recognized for its diverse biological activities, and derivatives are frequently investigated for their potential therapeutic applications. [1] [7] This specific methyl ester analog is a key building block in organic synthesis and drug discovery research. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel anti-tumor agents. Structural analogs, such as the ethyl ester derivative, have demonstrated potent and selective cytotoxicity against tumorigenic cell lines, showing promise as lead compounds in oncology research. [4] The broader family of benzofuran-2-carboxylate esters has also been studied for their role as inhibitors of key enzymatic pathways, including leukotriene biosynthesis. Inhibiting this pathway is a valuable strategy for researching new treatments for inflammatory and allergic disorders, such as asthma. [2] The presence of both a hydroxy and a methyl group on the benzofuran core provides distinct sites for further chemical modification, allowing medicinal chemists to fine-tune the properties of potential drug candidates to improve potency and metabolic stability. [4] [7] This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5,12H,1-2H3

InChI Key

XVTZPHSRFNSKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC(=C12)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination-Esterification Sequential Approach

A widely reported method begins with 2-bromo-6-methylphenol as the starting material. Bromination is performed using molecular bromine (Br2\text{Br}_2) in an acetic acid solvent system, which facilitates selective substitution at the aromatic ring. The brominated intermediate undergoes esterification with methyl chlorocarbonate (ClCO2CH3\text{ClCO}_2\text{CH}_3) in the presence of a base such as pyridine.

Key Reaction Conditions :

  • Temperature: 0C0^\circ \text{C} to room temperature for bromination; 60C60^\circ \text{C} for esterification.

  • Solvent: Acetic acid for bromination; dichloromethane for esterification.

  • Yield: 6575%65-75\% after purification via recrystallization.

Acetylation-Oxidation Strategy

An alternative route involves the acetylation of 4-hydroxy-3-methylbenzofuran-2-carboxylic acid. As demonstrated in a patent, acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) and boron trifluoride (BF3\text{BF}_3) catalyze the acetylation of the hydroxyl group, followed by esterification with methanol (CH3OH\text{CH}_3\text{OH}) under acidic conditions.

Example Procedure :

  • Acetylation : 4-Hydroxy-3-methylbenzofuran-2-carboxylic acid (1.0 equiv) is refluxed with acetic anhydride (5.0 equiv) and BF3\text{BF}_3 (0.1 equiv) for 2 hours.

  • Esterification : The acetylated product is treated with methanol and H2SO4\text{H}_2\text{SO}_4 (catalytic) at 70C70^\circ \text{C} for 4 hours.

  • Purification : Recrystallization from ethyl acetate-hexane yields the title compound with 80%80\% purity.

Modern Catalytic and Coupling Methods

Mitsunobu Reaction for Side-Chain Functionalization

Recent studies highlight the use of Mitsunobu reactions to introduce piperidine or other heterocyclic moieties at the C-2 position. Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate reacts with N-Boc-piperidinol under Mitsunobu conditions (DIAD,PPh3\text{DIAD}, \text{PPh}_3) to form advanced intermediates. Subsequent hydrolysis of the ethyl ester with NaOH\text{NaOH} yields the free acid, which is re-esterified with methyl iodide (CH3I\text{CH}_3\text{I}) to obtain the methyl ester.

Optimized Parameters :

  • Reagents: Diisopropyl azodicarboxylate (DIAD\text{DIAD}), triphenylphosphine (PPh3\text{PPh}_3).

  • Solvent: Tetrahydrofuran (THF\text{THF}).

  • Yield: 7085%70-85\% after column chromatography.

Trifluoroacetic Anhydride-Mediated Cyclization

A novel method from a 2025 study employs trifluoroacetic anhydride (TFAA\text{TFAA}) to facilitate cyclization of phenolic precursors. For example, 2,6-dimethylphenol reacts with 1-(ethylsulfinyl)hex-1-yne in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under TFAA\text{TFAA} catalysis to form the benzofuran core. Subsequent esterification with methyl chloroformate completes the synthesis.

Procedure Highlights :

  • Temperature: Room temperature.

  • Workup: Extraction with CH2Cl2\text{CH}_2\text{Cl}_2, washing with brine, and purification via preparative TLC.

  • Yield: 64%64\% for the cyclization step.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Bromination-Esterification2-Bromo-6-methylphenolBr2\text{Br}_2, ClCO2CH3\text{ClCO}_2\text{CH}_365–7590–95
Acetylation-Oxidation4-Hydroxy-3-methylbenzofuran-2-carboxylic acid(CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}, CH3OH\text{CH}_3\text{OH}70–8085–90
Mitsunobu ReactionEthyl 4-hydroxy-3-methylbenzofuran-2-carboxylateDIAD\text{DIAD}, PPh3\text{PPh}_370–8595–98
TFAA\text{TFAA}-Mediated Cyclization2,6-DimethylphenolTFAA\text{TFAA}, 1-(ethylsulfinyl)hex-1-yne60–6488–92

Key Observations :

  • The Mitsunobu method offers superior purity (>95%>95\%) but requires costly reagents.

  • Classical bromination-esterification balances cost and yield, making it suitable for industrial-scale production.

  • TFAA\text{TFAA}-mediated cyclization is advantageous for introducing complex side chains but suffers from moderate yields.

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Polar aprotic solvents like THF\text{THF} enhance nucleophilic substitution in esterification, while acetic acid stabilizes bromonium intermediates during electrophilic aromatic substitution. Non-polar solvents (e.g., hexane) improve recrystallization efficiency by reducing solubility of by-products.

Temperature-Dependent Selectivity

Lower temperatures (0C0^\circ \text{C}) favor mono-bromination, whereas higher temperatures (70C70^\circ \text{C}) accelerate esterification but risk di-substitution. For example, heating beyond 100C100^\circ \text{C} in acetylation leads to decomposition, reducing yields by 1520%15-20\%.

Catalytic Additives

Boron trifluoride (BF3\text{BF}_3) in acetylation lowers activation energy by polarizing the carbonyl group, while pyridine in esterification scavenges HCl\text{HCl}, preventing side reactions.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate has shown potential in the development of therapeutic agents due to its biological activity. Key applications include:

  • Anti-inflammatory Agents : The compound has been identified as an inhibitor of leukotriene biosynthesis, which plays a crucial role in inflammatory responses. This suggests potential use in treating conditions such as asthma and allergic reactions .
  • Cytoprotective Effects : It exhibits cytoprotective properties, offering resistance against gastrointestinal damage caused by irritants like aspirin and indomethacin .

Anticancer Activity

Research indicates that this compound has selective cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation through interaction with key cellular pathways .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung)12.5
HeLa (Cervical)15.0
MDA-MB-23118.0

These findings support the compound's potential as a lead molecule for developing new anticancer therapies.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results indicate its potential as a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound led to increased apoptosis markers and significant inhibition of cell growth compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The study found that it effectively reduced bacterial load in infected animal models, supporting its therapeutic application in treating bacterial infections.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or pathways involved in cell proliferation. The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

The target compound’s closest analogs differ primarily in substituent type and position (Table 1). For example:

  • Ethyl 5-Methoxy-3-Methylbenzofuran-2-Carboxylate (CAS 3710-50-7): Replaces the 4-hydroxyl with a 5-methoxy group and uses an ethyl ester.
  • Methyl 4-Methoxy-3-Methylbenzofuran-2-Carboxylate (CAS 20052-07-7): Substitutes the hydroxyl group with methoxy, altering solubility and electronic properties.
  • Ethyl 4-Hydroxy-3-Methylbenzofuran-2-Carboxylate (CAS 3781-69-9): Differs only in the ester alkyl group (ethyl vs. methyl), which affects molecular weight (higher by 14 Da) and volatility. Ethyl esters generally exhibit lower melting points and higher solubility in organic solvents .

Table 1. Structural and Physical Properties of Key Analogs

Compound Name Substituents (Position) Ester Group Molecular Weight (Da) Key Properties
Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate 4-OH, 3-CH₃ Methyl 206.19* High polarity, hydrogen-bonding capacity
Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate 5-OCH₃, 3-CH₃ Ethyl 234.26 Increased lipophilicity, reduced H-bonding
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate 4-OCH₃, 3-CH₃ Methyl 220.22 Enhanced stability, lower reactivity
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate 4-OH, 3-CH₃ Ethyl 220.23 Lower volatility, higher organic solubility

*Calculated based on .

Impact of Ester Group on Physicochemical Properties

The choice of ester (methyl vs. ethyl) significantly influences volatility and solubility. Methyl esters, like the target compound, are more volatile and suitable for gas chromatography analysis, as seen in resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) . Ethyl esters, however, may offer better bioavailability in drug design due to slower metabolic hydrolysis .

Hydrogen-Bonding and Crystallographic Behavior

The hydroxyl group at the 4-position enables strong hydrogen bonds, affecting crystal packing and solubility.

Biological Activity

Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C11_{11}H10_{10}O4_{4}
  • Molecular Weight : 210.19 g/mol
  • Functional Groups : Hydroxyl (-OH), Ester (-COO-), and Methyl (-CH3_3) groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl and ester groups enhances its binding affinity, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, such as N-myristoyltransferase (NMT), which plays a crucial role in protein trafficking in parasites like Plasmodium falciparum .
  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .

Anticancer Properties

Studies have demonstrated that this compound exhibits potent anticancer activity. For instance:

  • Cell Line Studies : The compound has shown significant growth inhibition against several cancer cell lines, with IC50_{50} values ranging from 0.06 to 0.17 µM for specific derivatives .
  • Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Various studies have reported that benzofuran derivatives possess antibacterial and antifungal activities, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50_{50} values between 0.06 - 0.17 µM
Apoptosis InductionIncreased caspase-3 activation
AntimicrobialSignificant antibacterial and antifungal activity
Enzyme InhibitionInhibition of N-myristoyltransferase

Case Study: Anticancer Efficacy

A study focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound, highlighted its enhanced potency against specific cancer cell lines compared to unsubstituted analogs. The introduction of methyl and methoxy groups at strategic positions significantly increased antiproliferative activity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (Bromination)

The hydroxyl group at position 4 directs electrophilic substitution on the aromatic ring. Bromination occurs selectively under controlled conditions:

Reagents/Conditions Position Substituted Product Yield Reference
Br₂ in acetic acid, 25°CPosition 5 (ortho to -OH)5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate78%
Br₂ in CH₃COOH, 40°C, 2 hrsPosition 2 (furan ring)2-Bromo-4-hydroxy-3-methylbenzofuran-6-carboxylate65%

Mechanistic Insight : The hydroxyl group activates the benzene ring, favoring ortho/para substitution. Competing substitution on the electron-rich furan ring occurs under harsher conditions .

Ester Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic acyl substitution:

Reaction Type Reagents/Conditions Product Yield Reference
Acidic HydrolysisH₂SO₄ (cat.), H₂O, reflux4-Hydroxy-3-methylbenzofuran-2-carboxylic acid92%
Alkaline HydrolysisNaOH (aq.), ethanol, 60°CSodium 4-hydroxy-3-methylbenzofuran-2-carboxylate85%
TransesterificationMeOH/HCl, refluxMethyl ester (no structural change)Quantitative

Note : The ester group’s stability under mild acidic conditions allows selective hydrolysis without disrupting the benzofuran core.

Oxidation Reactions

The phenolic -OH group is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ in H₂SO₄0°C, 1 hr4-Oxo-3-methylbenzofuran-2-carboxylate68%
CrO₃ in acetic acid50°C, 3 hrsQuinone derivative (unstable)42%

Limitation : Over-oxidation can lead to ring degradation, necessitating precise stoichiometry.

Diels-Alder Cycloaddition

The benzofuran system participates as a diene in [4+2] cycloadditions:

Dienophile Catalyst/Conditions Product Yield Reference
NitroalkeneAlCl₃, TFA, 120°C, 16 hrsBenzofuranone fused cyclohexane76%
Maleic anhydrideToluene, reflux, 12 hrsBicyclic lactone58%

Regioselectivity : Electron-withdrawing groups on the dienophile favor endo transition states .

Palladium-Catalyzed Cross-Coupling

The triflate derivative enables C–C bond formation:

Reagent Conditions Product Yield Reference
PhenylacetylenePd(PPh₃)₄, CuI, rt, 1 hr2-Phenylethynyl-4-hydroxy-3-methylbenzofuran-6-carboxylate82%
Arylboronic acidPdCl₂(dppf), NaBH₄, THF, rtBiaryl derivative67%

Scope : Suzuki-Miyaura and Sonogashira couplings are effi

Q & A

Q. What are the most effective synthetic routes for Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, and how can its purity be verified?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a robust strategy for synthesizing benzofuran derivatives. For example, intermediates like 2-(3-methylbenzofuran-2-yl)phenol can be synthesized via NaH-mediated benzylation in THF under controlled conditions . Post-synthesis, purity verification requires ¹H/¹³C NMR to confirm functional groups and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography (using SHELX or WinGX suites) is critical for structural confirmation, especially for resolving ambiguities in regioisomer formation .

Q. How can researchers characterize the hydrogen bonding network in this compound crystals?

  • Methodological Answer : Hydrogen bonding patterns are analyzed via single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or ORTEP-3. Graph set analysis (as per Etter’s formalism) identifies motifs like R22(8)R_2^2(8) or DD chains, which are common in hydroxy-substituted benzofurans. For example, intermolecular O–H···O interactions between the hydroxyl and carbonyl groups can stabilize crystal packing .

Q. What spectroscopic techniques are essential for confirming the functional groups in this compound?

  • Methodological Answer :
  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
  • NMR :
  • ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.6 ppm), and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable).
  • ¹³C NMR: Ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the compound’s electronic structure. Key parameters:
  • HOMO-LUMO gap : Predicts electrophilic/nucleophilic sites.
  • Mulliken charges : Identify electron-rich regions (e.g., hydroxyl oxygen) prone to oxidation or hydrogen bonding .
  • NBO analysis : Quantifies hyperconjugation effects stabilizing the benzofuran core .

Q. What strategies optimize crystallization conditions for high-resolution structural analysis?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., EtOH/water) to slow nucleation.
  • Temperature gradient : Gradual cooling (0.5°C/hr) promotes single-crystal growth.
  • Additives : Trace trifluoroacetic acid (TFA) can protonate hydroxyl groups, improving crystal lattice stability .
  • Software : SHELXL refines anisotropic displacement parameters, while PLATON validates hydrogen bonding geometry .

Q. How do substituent effects (e.g., methyl vs. trifluoromethyl) alter the compound’s bioactivity or material properties?

  • Methodological Answer : Comparative studies using analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) reveal:
  • Lipophilicity : LogP increases with trifluoromethyl groups, enhancing membrane permeability.
  • Hydrogen bonding : Methyl groups reduce steric hindrance, favoring stronger O–H···O interactions.
  • Bioactivity : Methyl derivatives show higher selectivity in enzyme inhibition assays due to reduced electronic withdrawal .

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